molecular formula C7H9N5O B163206 7-脱氮-7-氨甲基鸟嘌呤 CAS No. 69251-45-2

7-脱氮-7-氨甲基鸟嘌呤

货号 B163206
CAS 编号: 69251-45-2
分子量: 179.18 g/mol
InChI 键: MEYMBLGOKYDGLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Deaza-7-aminomethyl-guanine (also known as 7-Aminomethyl-7-deazaguanine) is a modified guanine nucleoside analog. It has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Synthesis Analysis

The synthesis of 7-Deaza-7-aminomethyl-guanine in E. coli starts from GTP and shares similarity with the synthesis of pteridines and riboflavin . The precursor of 7-Deaza-7-aminomethyl-guanine, 7-aminomethyl-7-deazaguanine, is inserted into tRNAs in exchange for guanine by the tRNA guanine transglycosylase (EC 2.4.2.29) without breakage of the sugar phosphate backbone .


Molecular Structure Analysis

The molecular formula of 7-Deaza-7-aminomethyl-guanine is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .


Chemical Reactions Analysis

The bacterial Dpd system is responsible for the 7-deazaguanine-based modification of DNA . DpdA inserts preQ0 into DNA in a transglycosylation reaction dependent on ATP hydrolysis by DpdB . DpdC then converts preQ0-modified DNA to ADG-modified DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Deaza-7-aminomethyl-guanine include a molecular formula of C7H9N5O, an average mass of 179.179 Da, and a monoisotopic mass of 179.080704 Da .

科学研究应用

DNA 中主沟阳离子结合

  • 电子性质和主沟阳离子结合:用 7-脱氮-7-氨甲基鸟嘌呤取代鸟嘌呤会改变碱基的电子性质,并影响 DNA 主沟中的盐和水的组织。这种修饰会导致 DNA 不稳定,但也为研究主沟中的阳离子结合提供了一个模型 (Ganguly 等人,2009)

电化学 DNA 分析

  • 基因的电化学分辨率:将鸟嘌呤和腺嘌呤的 7-脱氮类似物整合到 PCR 产物中可以实现不同的氧化还原活性,这对于基因的电化学检测很有用。这在基因检测和在单个微位置检测多个基因方面具有潜在应用 (Yang 等人,2002)

DNA 稳定性和结构

  • 对 DNA 热力学稳定性和结构的影响:DNA 中的 7-脱氮修饰(包括 7-脱氮-7-氨甲基鸟嘌呤)会影响 DNA 的动态结构和热力学稳定性。与未修饰的 DNA 相比,这些修饰(尤其是 7-氨甲基-7-脱氮鸟嘌呤)已被证明可以稳定 DNA,这对于理解 DNA 的结构动力学具有重要意义 (Ganguly 等人,2010)

tRNA 修饰

  • tRNA-鸟嘌呤核糖基转移酶的特异性:7-脱氮修饰(如 7-氨甲基-7-脱氮鸟嘌呤)因其在 tRNA-鸟嘌呤核糖基转移酶修饰 tRNA 中的作用而受到研究。这项研究有助于理解酶的底物特异性和修饰碱基整合到 tRNA 中 (Farkas 等人,1984)

DNA 中的荧光

  • 荧光 DNA 的发展:7-脱氮嘌呤核苷三磷酸(包括 7-脱氮-7-氨甲基鸟嘌呤的衍生物)已被开发用于单分子水平的测序。这些修饰允许连接大体积的荧光团,这对于基于荧光的 DNA 研究很有用 (Seela 等人,2001)

修饰核碱基的双链稳定性

  • 通过束缚主沟胺稳定 DNA:一项关于通过束缚主沟胺(7-氨甲基-7-脱氮-2'-脱氧鸟苷)对 DNA 进行位点特异性稳定的研究表明,此类修饰可以调节 DNA 的结构和稳定性。这提供了对主沟阳离子如何通过焓贡献稳定 DNA 的见解 (Szulik 等人,2013)

作用机制

The mechanism of action of 7-Deaza-7-aminomethyl-guanine involves the Queuine tRNA-ribosyltransferase . This enzyme is not available in Zymomonas mobilis subsp. mobilis (strain ATCC 31821 / ZM4 / CP4) .

未来方向

Future research could focus on the excited state dynamics of 7-Deaza-7-aminomethyl-guanine . Substitution of a single nitrogen atom for a methine (C–H) group at position seven of the guanine moiety stabilizes the 1 ππ * Lb and La states and alters the topology of their potential energy surfaces in such a way that the relaxation dynamics in 7-deazaguanosine are slowed down compared to those in guanosine 5′-monophosphate .

属性

IUPAC Name

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,1,8H2,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYMBLGOKYDGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(NC2=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343549
Record name 7-Aminomethyl-7-carbaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Aminomethyl-7-carbaguanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011690
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

69251-45-2
Record name 7-Aminomethyl-7-carbaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Deaza-7-aminomethyl-guanine
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7-Deaza-7-aminomethyl-guanine
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7-Deaza-7-aminomethyl-guanine
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7-Deaza-7-aminomethyl-guanine
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7-Deaza-7-aminomethyl-guanine
Reactant of Route 6
7-Deaza-7-aminomethyl-guanine

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